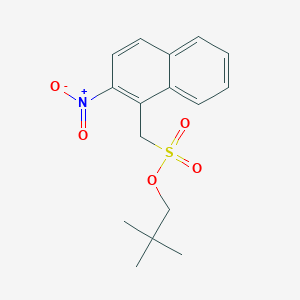
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate typically involves the following steps:
Chemical Reactions Analysis
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Scientific Research Applications
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2,2-Dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate can be compared with other similar compounds such as:
2-Nitronaphthalene: This compound lacks the sulfonate and 2,2-dimethylpropyl groups, making it less reactive in certain chemical reactions.
Methanesulfonic Acid: This compound lacks the aromatic naphthalene ring and nitro group, making it less versatile in organic synthesis.
2,2-Dimethylpropyl Methanesulfonate: This compound lacks the nitro group, making it less reactive in redox reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
89841-15-6 |
|---|---|
Molecular Formula |
C16H19NO5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,2-dimethylpropyl (2-nitronaphthalen-1-yl)methanesulfonate |
InChI |
InChI=1S/C16H19NO5S/c1-16(2,3)11-22-23(20,21)10-14-13-7-5-4-6-12(13)8-9-15(14)17(18)19/h4-9H,10-11H2,1-3H3 |
InChI Key |
OYTUGZRBPVKJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


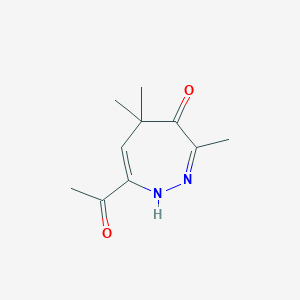
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
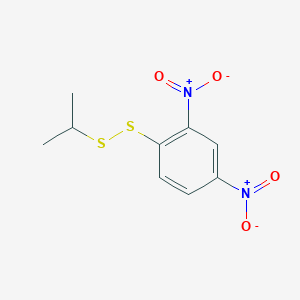
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)

![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
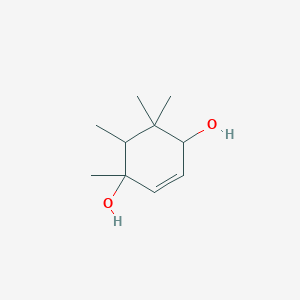
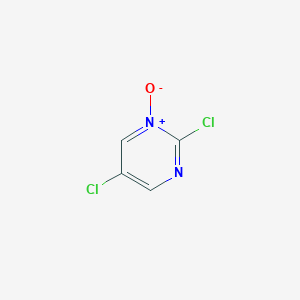
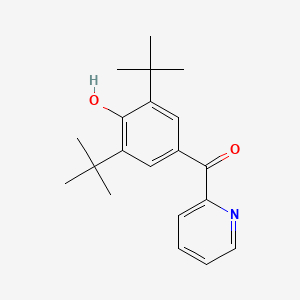
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

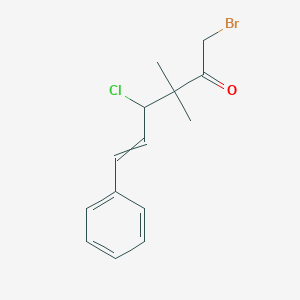
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
